5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom, a cyclopentylmethoxy group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile typically involves the following steps:
Cyclopentylmethoxylation: The attachment of a cyclopentylmethoxy group to the pyridine ring.
Carbonitrile Formation:
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to optimize efficiency and reduce costs. The use of advanced analytical techniques ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile include:
- 5-Bromo-2-(cyclopropylmethoxy)pyridine
- 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
- 5-Bromo-2-methoxypyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Biological Activity
5-Bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclopentylmethoxy group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The structural formula of this compound can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 284.14 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on substituted pyridine derivatives showed that certain modifications enhance their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves the inhibition of cell wall synthesis or disruption of cellular metabolism .
Anticancer Properties
The anticancer potential of pyridine derivatives has been extensively studied. For instance, derivatives with halogen substitutions have shown promise in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . Preliminary studies suggest that this compound may similarly affect cancer cell lines, although specific data on this compound is limited.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions often modulate signaling pathways associated with cell growth and survival. For example, the compound may inhibit enzymes involved in nucleotide synthesis or interfere with receptor-ligand interactions critical for cellular communication .
Study on Antimicrobial Efficacy
A comparative study involving various pyridine derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 50 µM against Mycobacterium tuberculosis. These findings suggest a potential for developing new treatments for resistant bacterial strains .
Anticancer Activity Assessment
In vitro studies conducted on human cancer cell lines revealed that certain pyridine derivatives, including those related to this compound, induced apoptosis at concentrations as low as 20 µM. The mechanism was linked to the activation of the p53 pathway, a crucial regulator of the cell cycle and apoptosis .
Properties
IUPAC Name |
5-bromo-2-(cyclopentylmethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-5-10(6-14)12(15-7-11)16-8-9-3-1-2-4-9/h5,7,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENAXRMCLNVLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=N2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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